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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GR 128107 is a chemical compound identified as a competitive melatonin receptor antagonist.

It has been utilized in pharmacological research to characterize melatonin receptor subtypes

and to investigate their roles in various physiological processes. This document provides a

comprehensive technical overview of GR 128107, including its chemical properties,

pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Properties
Property Value

CAS Number 190328-44-0

Molecular Formula C₁₆H₂₀N₂O₂

Molecular Weight 272.34 g/mol

IUPAC Name 1-acetyl-3-(5-methoxy-1H-indol-3-yl)piperidine

SMILES Code
CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)

=O[1]

Synonyms GR128107, GR-128107[1]
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Pharmacological Profile
GR 128107 is a selective antagonist for the melatonin MT₂ receptor subtype, although it also

exhibits affinity for the MT₁ receptor at higher concentrations. Its pharmacological activity has

been characterized through various in vitro assays.

Radioligand Binding Assays
The binding affinity of GR 128107 for human melatonin receptors (MT₁ and MT₂) has been

determined through competitive radioligand binding assays. These experiments typically

involve the displacement of a radiolabeled ligand, such as [¹²⁵I]2-iodomelatonin, from receptors

expressed in a suitable cell line, like COS-7 cells.

Table 1: Binding Affinity of GR 128107 for Human Melatonin Receptors[2]

Receptor
Subtype

Assay Type Parameter
Standard
Value

Original
Value

Original
Units

MT₁

Displacement

of [¹²⁵I]2-

iodomelatoni

n

pKi 7.04 90.4 nM

MT₂

Displacement

of [¹²⁵I]2-

iodomelatoni

n

pKi 9.1 0.8 nM

Data sourced from ChEMBL, as presented in the IUPHAR/BPS Guide to PHARMACOLOGY.[2]

Functional Assays
The functional activity of GR 128107 has been assessed in various cellular models. Notably, it

exhibits partial agonism in certain systems, highlighting the complexity of its interaction with

melatonin receptors.

In a clonal line of Xenopus laevis melanophores, GR 128107 was found to act as a partial

agonist, inducing pigment aggregation.[3][4] This response is mediated by the activation of a
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cell membrane melatonin receptor coupled to a pertussis toxin-sensitive G-protein.[3]

Table 2: Functional Activity of GR 128107 in Xenopus laevis Melanophores[3]

Parameter Value

pEC₅₀ 8.58 ± 0.03

Eₘₐₓ (relative to melatonin) 0.83

In NIH-3T3 cells expressing high densities of human MT₁ or MT₂ receptors, GR 128107 acted

as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[3] This

suggests that the observed functional outcome (antagonism vs. agonism) can be dependent on

the receptor density and cellular context.

Signaling Pathways
Melatonin receptors, including MT₁ and MT₂, are G protein-coupled receptors (GPCRs) that

primarily couple to Gαi proteins.[5] Activation of these receptors typically leads to the inhibition

of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6][7] The action of

GR 128107 as an antagonist at the MT₂ receptor involves blocking the melatonin-induced

inhibition of cAMP. However, its partial and full agonist activities in other systems indicate its

ability to also initiate this signaling cascade.
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Caption: Simplified Melatonin MT₂ Receptor Signaling Pathway.
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Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to

determine the affinity of a test compound like GR 128107 for melatonin receptors.

Cell Culture and Membrane Preparation:

Culture cells expressing the melatonin receptor of interest (e.g., COS-7 cells transfected

with human MT₁ or MT₂).

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell

membranes.

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

Determine the protein concentration.

Assay Setup:

In a microplate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]2-iodomelatonin) to

each well.

Add increasing concentrations of the unlabeled competitor compound (GR 128107).

For total binding, add only the radioligand and assay buffer.

For non-specific binding, add the radioligand and a high concentration of a known

saturating ligand (e.g., melatonin).

Add the cell membrane preparation to initiate the binding reaction.

Incubation and Termination:

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach

equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the

receptor-bound radioligand.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15616916?utm_src=pdf-body
https://www.benchchem.com/product/b15616916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Detection and Data Analysis:

Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the competitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a Radioligand Binding Assay.
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Xenopus laevis Melanophore Pigment Aggregation
Assay (General Protocol)
This protocol describes the general methodology for assessing the functional activity of

compounds on pigment aggregation in Xenopus laevis melanophores.

Cell Culture:

Culture the clonal Xenopus laevis melanophore cell line in an appropriate medium (e.g., L-

15) supplemented with fetal bovine serum and antibiotics.

Plate the cells in a multi-well plate and allow them to attach and grow.

Assay Procedure:

Wash the cells with a balanced salt solution.

Add various concentrations of the test compound (GR 128107) or a reference agonist

(melatonin) to the wells.

Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow for

pigment aggregation.

Measurement of Pigment Aggregation:

Quantify the degree of pigment aggregation by measuring the change in light absorbance

or by imaging the cells and analyzing the pigment distribution.

A decrease in cell absorbance corresponds to pigment aggregation.

Data Analysis:

Normalize the response to the maximal response induced by a full agonist like melatonin.

Plot the normalized response against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Eₘₐₓ values.
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Cyclic AMP Accumulation Assay (General Protocol)
This protocol outlines the general steps for measuring the effect of a compound on cAMP

accumulation in a cell-based assay.

Cell Culture and Seeding:

Culture NIH-3T3 cells stably expressing the human MT₁ or MT₂ receptor.

Seed the cells in a multi-well plate and grow to a suitable confluency.

Assay Procedure:

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Add the test compound (GR 128107) at various concentrations.

Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.

Incubate for a defined period at 37°C.

cAMP Measurement:

Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration in the cell lysates using a commercially available cAMP

assay kit (e.g., ELISA, HTRF).

Data Analysis:

Plot the measured cAMP levels against the logarithm of the compound concentration.

Determine the IC₅₀ or EC₅₀ value by fitting the data to a dose-response curve.

Synthesis
A specific, detailed synthesis protocol for GR 128107 (N-acetyl-2-(5-methoxy-1H-indol-3-

yl)ethanamine) is not readily available in the public domain. However, the synthesis of N-acetyl-
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5-methoxytryptamine (melatonin), a structurally related compound, typically involves the N-

acetylation of 5-methoxytryptamine. A general approach might involve reacting 5-

methoxytryptamine with acetyl chloride or acetic anhydride in the presence of a base.

Preclinical Studies
GR 128107 has been used as a pharmacological tool in preclinical research. For instance, it

was reported to antagonize the melatonin-induced inhibition of dopamine release from the

rabbit retina, a response mediated by the MT₂ receptor.[8] Such studies are crucial for

elucidating the specific roles of melatonin receptor subtypes in different tissues and

physiological systems.

Conclusion
GR 128107 is a valuable research tool for the study of melatonin receptors, particularly the MT₂

subtype. Its characterization as a competitive antagonist with context-dependent partial and full

agonist activities underscores the importance of comprehensive pharmacological profiling. The

data and protocols presented in this guide provide a foundation for researchers and drug

development professionals working with this compound and in the broader field of melatonin

receptor pharmacology. Further investigation into its in vivo effects and the development of

more selective ligands will continue to advance our understanding of the physiological roles of

melatonin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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